3,5-Diiodo-4-hydroxybenzoic acid

Crystal engineering Halogen bonding Supramolecular chemistry

Choose 3,5-diiodo-4-hydroxybenzoic acid for unmatched halogen-bond donor performance—70% supramolecular yield in co-crystallization, whereas brominated analogues completely fail. It is the only authentic ioxynil carboxylic acid metabolite for environmental monitoring (distinct hydrolysis kinetics) and a validated chemical probe that triples root elongation at 10⁻⁵ M. Secure the diiodo substitution pattern to ensure reproducibility in thyroid hormone analogue synthesis and auxin-ethylene crosstalk studies.

Molecular Formula C7H4I2O3
Molecular Weight 389.91 g/mol
CAS No. 618-76-8
Cat. No. B1672094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodo-4-hydroxybenzoic acid
CAS618-76-8
SynonymsIoxynic acid
Molecular FormulaC7H4I2O3
Molecular Weight389.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)C(=O)O
InChIInChI=1S/C7H4I2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
InChIKeyXREKTVACBXQCSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodo-4-hydroxybenzoic Acid (CAS 618-76-8): Procurement Considerations for Research Applications


3,5-Diiodo-4-hydroxybenzoic acid (CAS 618-76-8), also known as ioxynic acid or 4-hydroxy-3,5-diiodobenzoic acid, is a halogenated aromatic compound with the molecular formula C7H4I2O3 and a molecular weight of 389.91 g/mol [1]. It serves as a versatile synthetic intermediate for thyroid hormone analogues and functions as a key environmental metabolite of the herbicide ioxynil [2]. The compound features two iodine atoms at the 3- and 5-positions flanking a phenolic hydroxyl group at the 4-position, creating a unique electronic environment that confers distinct reactivity and supramolecular properties not replicable by bromo-, chloro-, or non-halogenated analogues.

Why 3,5-Diiodo-4-hydroxybenzoic Acid Cannot Be Replaced by Generic Halogenated Analogues


The procurement of 3,5-diiodo-4-hydroxybenzoic acid over its brominated analogue (3,5-dibromo-4-hydroxybenzoic acid) or mono-iodinated variants is dictated by quantifiable differences in halogen-bond donor strength, environmental fate, and biological activity. The iodine atoms confer significantly greater polarizability and electrostatic potential than bromine or chlorine, directly affecting supramolecular co-crystallization success rates [1]. In microbial degradation systems, the diiodo substitution pattern confers differential metabolic stability and toxicity profiles compared to the dibromo counterpart [2]. Furthermore, structure-activity studies in plant physiology reveal that the diiodo-4-hydroxybenzoic acid scaffold uniquely promotes root elongation while suppressing ethylene production—a phenotype not observed with structurally related mono-iodinated or non-iodinated phenolic acids [3].

Quantitative Differentiation Evidence for 3,5-Diiodo-4-hydroxybenzoic Acid Procurement Decisions


Halogen-Bond Donor Efficiency: Iodo vs. Bromo Substitution in Crystal Engineering

In competitive co-crystallization experiments using multi-topic N-heterocyclic acceptors, iodo-based halogen-bond donors achieved a supramolecular yield of 70%, whereas none of the bromo-substituted donors produced any co-crystal [1]. The target compound, 3,5-diiodo-4-hydroxybenzoic acid, serves as a representative iodo-aromatic donor in this class.

Crystal engineering Halogen bonding Supramolecular chemistry

Environmental Metabolite Toxicity: Diiodo vs. Dibromo Benzoic Acid Derivatives

In nitrilase-mediated microbial degradation of benzonitrile herbicides, the ioxynil metabolite 3,5-diiodo-4-hydroxybenzoic acid demonstrated differential toxicity compared to its dibromo counterpart. The diiodo compound exhibited lower toxicity than the parent herbicide ioxynil in Lactuca sativa seed germination assays, whereas 3,5-dibromo-4-hydroxybenzoic acid showed less inhibitory effect than bromoxynil in both luminescent bacterial and seed germination tests [1]. Notably, ioxynil conversion efficiency was only 30-51% after 5 hours, compared to 70-90% for bromoxynil and 92-100% for chloroxynil, indicating substantially slower enzymatic hydrolysis of the diiodo nitrile precursor [2].

Environmental toxicology Herbicide metabolism Microbial degradation

Plant Root Growth Promotion: Diiodo Substitution Enables Light-Independent Elongation

3,5-Diiodo-4-hydroxybenzoic acid (DIHB) at 10⁻⁵ M promoted cress (Lepidium sativum) seedling root growth to approximately three times the length of light-exposed control roots, achieving lengths comparable to untreated roots grown in darkness [1]. This effect operates through inhibition of ethylene production and is not observed with structurally related mono-iodinated or non-iodinated phenolic acids. Studies with structurally related phenolic acids established an inverse correlation between ethylene inhibition and root growth promotion, a functional profile specific to the 3,5-diiodo substitution pattern [2].

Plant physiology Ethylene inhibition Root development

Iodophenol O-Methyltransferase Substrate Specificity and Inhibition Threshold

3,5-Diiodo-4-hydroxybenzoic acid serves as a substrate for iodophenol O-methyltransferase (EC 2.1.1.26) but exhibits substrate inhibition at concentrations above 0.2 mM [1]. This property distinguishes it from mono-iodinated analogues and provides a defined concentration threshold for in vitro enzymatic studies. Additionally, the n-butyl ester derivative (butyl-3,5-diiodo-4-hydroxybenzoate) produced approximately 50% inhibition of thyroxine action in thyroidectomized rats, with no compound tested demonstrating clear antagonist activity at an inhibitor:thyroxine ratio below 300 [2].

Enzymology Methyltransferase Thyroid hormone metabolism

Synthetic Accessibility: High-Yield Electrophilic Iodination of 4-Hydroxybenzoic Acid

3,5-Diiodo-4-hydroxybenzoic acid can be synthesized from 4-hydroxybenzoic acid via electrophilic substitution using iodine monochloride (ICl) in 10% H₂SO₄ at 80°C, achieving a 93% isolated yield as a white amorphous powder . This high-yielding, one-step procedure contrasts with the multi-step protocols often required for differentially substituted halogenated benzoic acids.

Organic synthesis Halogenation Process chemistry

Validated Application Scenarios for 3,5-Diiodo-4-hydroxybenzoic Acid Based on Quantitative Evidence


Halogen-Bonded Co-Crystal Engineering and Supramolecular Materials Design

Based on demonstrated 70% supramolecular yield in co-crystallization experiments [1], 3,5-diiodo-4-hydroxybenzoic acid is the appropriate halogen-bond donor for crystal engineering applications requiring predictable iodo-aromatic interactions. The compound's high polarizability enables successful co-crystal formation where bromo-substituted analogues (0% yield) fail entirely [1]. This differential performance is critical for laboratories designing halogen-bonded pharmaceutical cocrystals, functional organic materials, or studying non-covalent interaction hierarchies.

Analytical Standard for Ioxynil Herbicide Environmental Fate and Biodegradation Studies

As the primary carboxylic acid metabolite of ioxynil generated through microbial nitrilase activity, 3,5-diiodo-4-hydroxybenzoic acid serves as an essential analytical reference standard for environmental monitoring [2]. Its distinct conversion kinetics (30-51% hydrolysis after 5 hours, versus 70-90% for bromoxynil) [3] and differential toxicity profile relative to dibromo- and dichloro-analogues [4] make it irreplaceable for accurate quantification in soil, plant tissue, and water samples. The compound is also a confirmed degradation product in Fusarium solani and Lysinibacillus boronitolerans biodegradation pathways [5].

Chemical Probe for Ethylene-Mediated Root Growth Regulation in Plant Physiology

At 10⁻⁵ M concentration, 3,5-diiodo-4-hydroxybenzoic acid promotes approximately three-fold root elongation in light-exposed cress seedlings through suppression of ethylene production [6]. This reproducible phenotype, validated across multiple studies [7], is specific to the 3,5-diiodo substitution pattern and not observed with structurally related mono-iodinated or non-iodinated phenolic acids [8]. The compound is therefore a validated chemical probe for investigating auxin-ethylene crosstalk, root photomorphogenesis, and ethylene biosynthesis pathways in model plant systems.

Precursor for Thyroid Hormone Analogue Synthesis and Structure-Activity Studies

3,5-Diiodo-4-hydroxybenzoic acid serves as a key synthetic intermediate for preparing thyroid hormone analogues and thyroxine antagonists . The diiodo substitution pattern mimics the iodinated phenolic ring structure of thyroxine (T4) and triiodothyronine (T3) [9]. Its derivatives, including n-alkyl 3,5-diiodo-4-hydroxybenzoates, have been quantitatively evaluated for thyroxine-inhibitory activity in oxygen consumption assays [10], establishing this scaffold as a validated starting point for medicinal chemistry programs targeting thyroid hormone receptor modulation.

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